![molecular formula C23H26FN3O2S B2916755 3-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1797077-17-8](/img/structure/B2916755.png)
3-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one , often referred to as Compound 1a , is a novel triple-acting agonist targeting PPARα, PPARγ, and PPARδ receptors. These peroxisome proliferator-activated receptors (PPARs) play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation. Compound 1a exhibits potent activity against all three PPAR subtypes with an EC50 of 0.029 µM for PPARα, 0.013 µM for PPARγ, and 0.029 µM for PPARδ .
Synthesis Analysis
The synthetic route for Compound 1a involves the formation of oxazole rings as a key step. Starting from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone , the synthesis proceeds to yield Compound 1a with an overall yield of 32% .
Molecular Structure Analysis
Compound 1a features a cyclopenta[d]thiazolo[3,2-a]pyrimidine core, with an azepane ring and a 4-fluorophenyl substituent. The 2-oxoethyl group and the ethoxy linkage contribute to its pharmacological properties. The molecular structure is essential for understanding its interactions with PPAR receptors and potential binding sites .
Chemical Reactions Analysis
The synthesis of Compound 1a involves several chemical reactions, including oxazole ring formation , esterification , and ethoxylation . These steps are crucial for constructing the desired molecular framework and achieving the desired pharmacological profile .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
A range of studies have highlighted the synthesis of novel heterocyclic compounds, including triazole, tetrazole, and spirocyclic derivatives, demonstrating moderate to excellent yields and potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest potential applications in developing new antimicrobial agents (A. Abu‐Hashem & M. El‐Shazly, 2019; Jianchao Liu & H. He, 2012).
Synthesis and Characterization
The research community has also focused on the synthesis and characterization of similar compounds, showcasing their potential in creating a variety of bioactive molecules. Techniques such as UV, IR, NMR, MS, and elemental analysis are typically employed to confirm the structures of these newly synthesized compounds, underscoring the significance of thorough chemical analysis in the development of potential pharmaceuticals (Qingyun Ren et al., 2007).
Antitumor Activity
Several studies have explored the antitumor activities of compounds with structural features similar to the specified chemical, indicating a promising avenue for the development of new anticancer agents. Such research endeavors aim to identify compounds with significant inhibitory effects on various cancer cell lines, contributing to the growing body of knowledge in cancer therapy (B Shivarama Holla et al., 2004).
Antibacterial and Antitubercular Activities
The synthesis of novel thiazolo[3,2-a]pyrimidine derivatives and their evaluation for antibacterial and antitubercular activities highlight the potential of these molecules in addressing infectious diseases. Some compounds have shown significant activities against both bacterial and tubercular strains, suggesting their utility in developing new treatments for such infections (D. Cai et al., 2016).
Mécanisme D'action
Compound 1a acts as a triple-acting agonist by activating PPARα, PPARγ, and PPARδ. These receptors regulate gene expression related to lipid metabolism, glucose utilization, and inflammation. By modulating these pathways, Compound 1a may have therapeutic implications for metabolic disorders and inflammatory conditions .
Propriétés
IUPAC Name |
12-[2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S/c24-17-9-7-15(8-10-17)16-4-1-2-11-26(13-16)21(28)12-18-14-30-23-25-20-6-3-5-19(20)22(29)27(18)23/h7-10,16,18H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXCTIACGSAUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC3CSC4=NC5=C(CCC5)C(=O)N34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

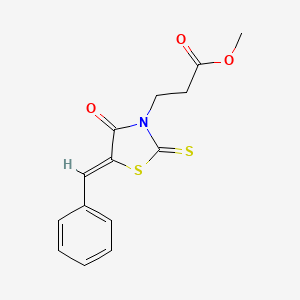
![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916675.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2916679.png)
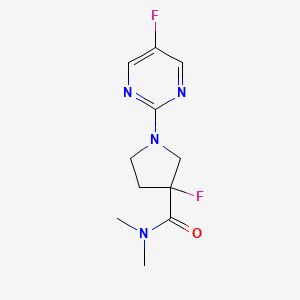
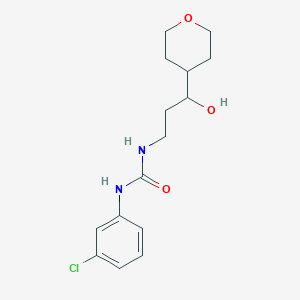
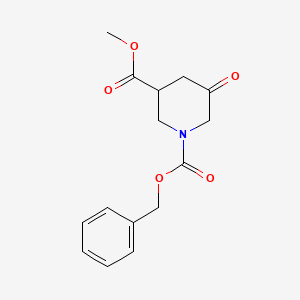
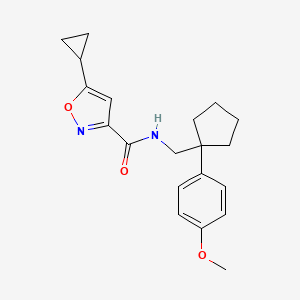
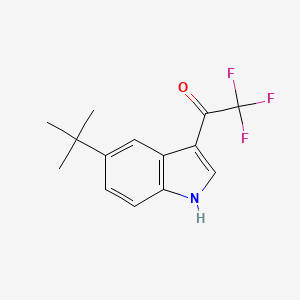
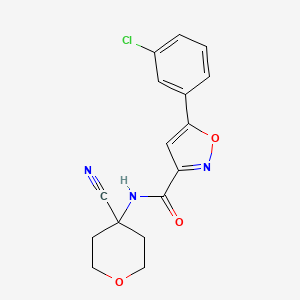
![[1-(Cyclopropylamino)cyclobutyl]methanol](/img/structure/B2916689.png)
![3-(4-Methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2916691.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2916692.png)
![3-(2,5-Dimethoxyphenyl)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2916693.png)